molecular formula C31H34FNO4 B11604434 9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8-hydroxy-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydroacridin-1(2H)-one

9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8-hydroxy-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydroacridin-1(2H)-one

Cat. No.: B11604434
M. Wt: 503.6 g/mol
InChI Key: XKJWSXVXRPBZOR-UHFFFAOYSA-N
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Description

The compound 9-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule that features a combination of fluorophenyl, methoxyphenyl, and acridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation, cyclization, and oxidation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorophenyl, methoxyphenyl, and acridine structures, which confer distinct chemical and physical properties. These properties make it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C31H34FNO4

Molecular Weight

503.6 g/mol

IUPAC Name

9-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C31H34FNO4/c1-30(2)13-21-28(23(34)15-30)27(29-22(33-21)14-31(3,4)16-24(29)35)18-10-11-25(26(12-18)36-5)37-17-19-8-6-7-9-20(19)32/h6-12,27,33H,13-17H2,1-5H3

InChI Key

XKJWSXVXRPBZOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC)C(=O)C1)C

Origin of Product

United States

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